molecular formula C10H14N6O4 B148247 2,6-Diaminopurine arabinoside CAS No. 34079-68-0

2,6-Diaminopurine arabinoside

Cat. No.: B148247
CAS No.: 34079-68-0
M. Wt: 282.26 g/mol
InChI Key: ZDTFMPXQUSBYRL-FJFJXFQQSA-N
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Description

2,6-Diaminopurine arabinoside, also known as this compound, is a useful research compound. Its molecular formula is C10H14N6O4 and its molecular weight is 282.26 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of AraDAP are currently unknown. Identifying the specific targets of a compound is a complex process that involves extensive biochemical and molecular biology studies. These studies often involve techniques such as affinity chromatography, mass spectrometry, and genetic screens .

Mode of Action

The interaction of a compound with its targets can lead to a variety of changes, including alteration of the target’s function, inhibition or activation of enzymatic activity, or modulation of signal transduction pathways .

Biochemical Pathways

These pathways can include those involved in cell growth and proliferation, apoptosis, signal transduction, and metabolic processes .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, its distribution within the body, how it is metabolized, and how it is eliminated from the body .

Result of Action

The molecular and cellular effects of AraDAP’s action are not well documented. Understanding these effects requires detailed studies at the molecular, cellular, and organismal levels. These studies can provide insights into how the compound affects cellular processes, alters gene expression, and impacts overall cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Additionally, the physiological environment within the body, including the presence of other metabolites and the specific characteristics of different tissues, can also impact a compound’s action .

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFMPXQUSBYRL-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941537
Record name 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19768-89-9, 34079-68-0
Record name 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sra-DAP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34079-68-0
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Synthesis routes and methods I

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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isopropanol ammonium hydroxide water
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0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Diaminopurine arabinoside
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2,6-Diaminopurine arabinoside
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Reactant of Route 5
2,6-Diaminopurine arabinoside
Reactant of Route 6
2,6-Diaminopurine arabinoside
Customer
Q & A

Q1: What is the significance of 2,6-Diaminopurine arabinoside in the synthesis of Guanine arabinoside (ara-G)?

A: this compound (ara-DA) serves as a crucial intermediate in the enzymatic synthesis of Guanine arabinoside (ara-G) [, ]. This approach offers a simpler and more efficient alternative to complex chemical synthesis methods.

Q2: Can you describe a method for the biosynthesis of this compound?

A: Researchers have successfully biosynthesized ara-DA using Escherichia sp. AEM0812. This process involves reacting Uracil arabinoside and 2,6-Diaminopurine in a phosphate buffer (pH 7.0) at 60°C for 48 hours with the addition of 15% Escherichia sp. AEM0812 bacterial cells []. This method achieved a 95.2% conversion rate of Uracil arabinoside to ara-DA under optimal conditions.

Q3: How efficient is the two-step enzymatic synthesis of ara-G using ara-DA as an intermediate?

A: The two-step enzymatic synthesis of ara-G, utilizing ara-DA as an intermediate, demonstrates high efficiency []. The initial step involves the synthesis of ara-DA, which can then be converted to ara-G using purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase enzymes from Enterobacter aerogenes DGW-07. Notably, this method can achieve a conversion yield of over 90% when the reaction mixture contains 30 mmol of ara-DA.

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